![molecular formula C14H11Cl2NO2 B145318 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid CAS No. 127792-33-0](/img/structure/B145318.png)
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Diclofenac belongs to the class of phenylacetic acid derivatives and is available in various forms such as tablets, capsules, and injections.
Wirkmechanismus
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has a wide range of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It has been used to study the role of prostaglandins in inflammation, as well as the effects of COX inhibitors on the immune system. However, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has limitations in laboratory experiments, as it can interfere with the activity of other enzymes and pathways involved in inflammation.
Zukünftige Richtungen
There are several future directions for the study of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. One area of research is the development of new formulations and delivery methods for 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, such as transdermal patches and nanoparticles. Another area of research is the study of the potential use of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid in the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid, particularly in high-risk populations such as the elderly and those with pre-existing medical conditions.
In conclusion, 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins and inflammation. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has several advantages and limitations for laboratory experiments, and there are several future directions for its study, including the development of new formulations and delivery methods, and the study of its potential use in the treatment of cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid is also used to relieve pain and inflammation associated with dental procedures and postoperative pain. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
127792-33-0 |
|---|---|
Produktname |
2-[(3,4-Dichlorophenyl)amino]phenylacetic acid |
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
2-[2-(3,4-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-6-5-10(8-12(11)16)17-13-4-2-1-3-9(13)7-14(18)19/h1-6,8,17H,7H2,(H,18,19) |
InChI-Schlüssel |
HYQBRWVYCIFJFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
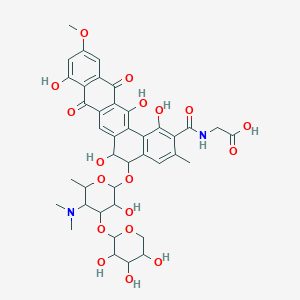

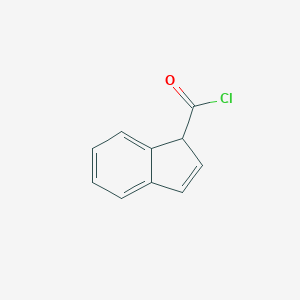
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
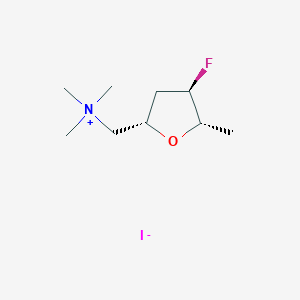
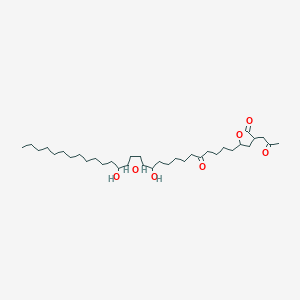
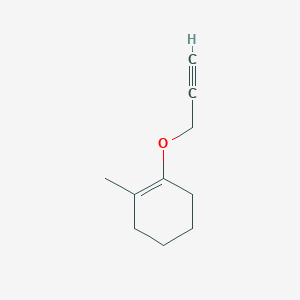

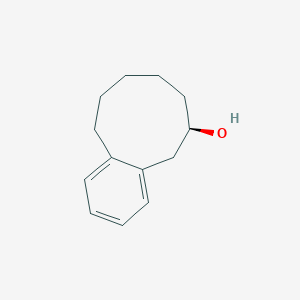

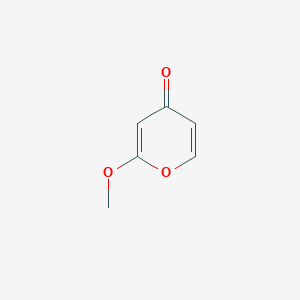
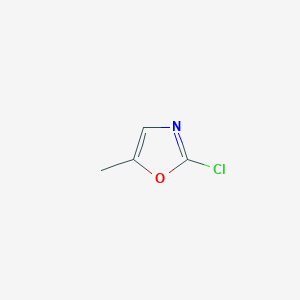
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)